Ethyl 5-(pyrazin-2-yl)pentanoate
Description
Ethyl 5-(pyrazin-2-yl)pentanoate is an ester derivative featuring a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) linked via a five-carbon chain to an ethyl ester group. Pyrazine-containing compounds are known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 5-pyrazin-2-ylpentanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)6-4-3-5-10-9-12-7-8-13-10/h7-9H,2-6H2,1H3 |
InChI Key |
YBKZFRYIRWQFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Ethyl 5-(pyrazin-2-yl)pentanoate and its analogs:
Pharmacological and Physicochemical Properties
- Bioactivity :
- Solubility and Stability :
Spectroscopic and Analytical Data
- NMR Shifts :
- Thiazole derivatives (e.g., compound 25 ) show δ 1.22–7.35 ppm (aliphatic protons and aromatic thiazole signals).
- Benzimidazole derivatives () display distinct aromatic protons at δ 7.14–7.39 ppm.
- Pyrazine’s deshielded protons would likely appear at δ 8.0–9.0 ppm, as seen in pyrazine-containing inhibitors ().
- Mass Spectrometry :
- Molecular ions for thiazole (m/z 243–411 ) and benzimidazole (m/z 439 ) derivatives align with their molecular weights.
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